- Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactionsOrganic & Biomolecular Chemistry, 2020, 18(4), 638-641,
Cas no 97-71-2 (ethyl 2-phenylcyclopropanecarboxylate)

97-71-2 structure
Nome del prodotto:ethyl 2-phenylcyclopropanecarboxylate
ethyl 2-phenylcyclopropanecarboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 2-phenylcyclopropanecarboxylate
- Ethyl 2-phenylcyclopropane-1-carboxylate
- NSC 245856
- 1-Ethoxycarbonyl-2-phenylcyclopropane
- 2-Phenylcyclopropanecarboxylic acid, ethyl ester
- VS-08893
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester, cis-
- trans-1-Carbethoxy-2-phenylcyclopropane
- AE-848/00900039
- SY266106
- Cyclopropanecarboxylic acid, 2-phenyl-, ethyl ester
- ethyl (1R,2R)-rel-2-phenylcyclopropane-1-carboxylate
- MFCD29060157
- Ethylcis-2-phenylcyclopropanecarboxylate
- Ethyl 2-phenylcyclopropanecarboxylate #
- H11098
- ethyl 2-phenylcyclopropane-carboxylate
- ethyl2-phenylcyclopropanecarboxylate
- 2-Phenyl-cyclopropanecarboxylic acid ethyl ester
- STK346859
- SB40707
- 97-71-2
- CS-0299041
- Ethyl (1S,2S)-2-Phenylcyclopropanecarboxylate
- BBL028661
- AKOS000304314
- SY266105
- DB-031979
- 2-phenyl-cyclopropane-1-carboxylic acid ethyl ester
- NSC245856
- ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, trans
- rac-ethyl (1R, 2R)-2-phenylcyclopropane-1-carboxylate
- EN300-43991
- 10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
- 1-carbethoxy-2-phenylcyclopropane
- DTXSID90914228
- trans-2-Phenylcyclopropanecarboxylic acid ethyl ester
- SCHEMBL928888
- MFCD30342233
- NSC-245856
- doi:10.14272/SRGUIJLJERBBCM-UHFFFAOYSA-N.1
- HMS1678N07
-
- MDL: MFCD00463732
- Inchi: 1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
- Chiave InChI: SRGUIJLJERBBCM-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C2C=CC=CC=2)C1)OCC
Proprietà calcolate
- Massa esatta: 190.099
- Massa monoisotopica: 190.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 206
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.108±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 131 ºC (10 Torr)
- Punto di infiammabilità: 106.9±9.0 ºC,
- Indice di rifrazione: 1.5121 (589.3 nm 25 ºC)
- Solubilità: Molto leggermente solubile (0,25 g/l) (25°C),
ethyl 2-phenylcyclopropanecarboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1706-1G |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 1g |
¥ 3,630.00 | 2023-04-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88085-100mg |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 100mg |
¥368.0 | 2023-09-05 | |
Alichem | A019110956-10g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 97% | 10g |
$1273.00 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902540-1g |
Ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 1g |
¥1,400.00 | 2022-01-14 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01114-5g |
2-phenylcyclopropanecarboxylic Acid, Ethyl Ester |
97-71-2 | 95% | 5g |
$1129 | 2023-09-07 | |
Aaron | AR00H8P2-250mg |
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE |
97-71-2 | 95% | 250mg |
$109.00 | 2025-02-11 | |
Aaron | AR00H8P2-100mg |
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE |
97-71-2 | 95% | 100mg |
$70.00 | 2025-02-11 | |
1PlusChem | 1P00H8GQ-100mg |
ETHYL 2-PHENYLCYCLOPROPANE-1-CARBOXYLATE |
97-71-2 | 95% | 100mg |
$72.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1706-100mg |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 100mg |
¥1188.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1706-500mg |
ethyl 2-phenylcyclopropanecarboxylate |
97-71-2 | 95% | 500mg |
¥2642.0 | 2024-04-15 |
ethyl 2-phenylcyclopropanecarboxylate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1R:Me(CH2)11OSO3- •Na+, C:61943-73-5, S:H2O, 15 min, rt
1.21.5 h, rt
1.21.5 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1C:2243041-63-4 (post-treated with BHBr<sub>2</sub>·), S:CH2Cl2, 12 h, rt
Riferimento
- Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable CatalystsChemistry - A European Journal, 2019, 25(2), 556-563,
Synthetic Routes 3
Condizioni di reazione
1.1C:2253650-63-2, C:CuO3SCF3, S:CH2Cl2, 30 min, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
1.2S:CH2Cl2, 30 min, rt; 24 h, rt
Riferimento
- Chiral 1,8-naphthyridine based ligands: Syntheses and characterization of Di- and tetranuclear copper(I) and silver(I) complexesInorganica Chimica Acta, 2019, 486, 518-528,
Synthetic Routes 4
Condizioni di reazione
1.1C:2573152-30-2, S:DMSO, 24 h, rt
Riferimento
- Catalytic cyclopropanation, antimicrobial, and DFT properties of some chelated transition metal(II) complexesJournal of Molecular Structure, 2021, 1228, 129733,
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1C:2245149-63-5, S:CH2Cl2, 120 min, rt
Riferimento
- Novel dirhodium coordination polymers: the impact of side chains on cyclopropanationCatalysis Science & Technology, 2018, 8(20), 5190-5200,
Synthetic Routes 7
Condizioni di reazione
1.1C:501930-73-0, 1.5 h, rt
Riferimento
- A non-fluorous copper catalyst for the styrene cyclopropanation reaction in a fluorous mediumChemical Communications (Cambridge, 2006, (9), 1000-1002,
Synthetic Routes 8
Condizioni di reazione
1.1R:H2N(CH2)3NH2, R:BuLi, S:Me(CH2)4Me, 15 min, rt; rt → 0°C
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
1.2S:THF, 0°C; 30 min, 0°C; 18 h, rt
1.3R:I2, S:THF, 0°C; 30 min, 0°C; 4 h, rt
1.4R:NH4Cl, S:H2O
2.1R:O2, C:CoCl2, S:AcOH, 12 h, rt, 1 atm
2.26 h, rt
3.1R:Me3SiSO3CF3, S:CH2Cl2, rt; 1 h, rt
3.26 h, rt
3.3R:NaHCO3, S:H2O
4.1C:64443-05-6, S:CH2Cl2, S:CD2Cl2, 1 h, rt; 1 h, rt
Riferimento
- Three-Component Reaction for the Synthesis of Highly Functionalized Propargyl EthersChemistry - A European Journal, 2020, 26(45), 10199-10204,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1C:Rh2(OAc)4, S:CH2Cl2, 10 h, rt; 14 h, rt
Riferimento
- Gold-Catalyzed Oxidative Ring Expansions and Ring Cleavages of Alkynylcyclopropanes by Intermolecular Reactions Oxidized by DiphenylsulfoxideAngewandte Chemie, 2010, 9891-9894, S9891/1-S9891/164,
Synthetic Routes 11
Condizioni di reazione
1.1C:2477736-57-3, S:CH2Cl2, 10 h, rt
1.2overnight, rt; 1 d, rt
1.2overnight, rt; 1 d, rt
Riferimento
- Coinage metal metallacycles involving a fluorinated 3,5-diarylpyrazolateNew Journal of Chemistry, 2020, 44(35), 14814-14822,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: 2097677-62-6 Solvents: Dichloromethane ; rt
Riferimento
- The elusive palladium-diazo adduct captured: synthesis, isolation and structural characterization of [(ArNHC-PPh2)Pd(η2-N2C(Ph)CO2Et)]Chemistry - A European Journal (2017, 2017, 23(32), 7667-7671,
Synthetic Routes 13
Condizioni di reazione
1.1C:175442-40-7, S:174501-64-5, S:Me(CH2)4Me, 6 h, rt
Riferimento
- Very Efficient, Reusable Copper Catalyst for Carbene Transfer Reactions under Biphasic Conditions Using Ionic LiquidsOrganic Letters, 2006, 8(4), 557-560,
Synthetic Routes 14
Condizioni di reazione
1.1C:2305398-32-5 (demetallated; post-treated with [Cu(CH<sub), S:CH2Cl2, 5 h, rt; 9 h, rt
Riferimento
- Reversible Metalation and Catalysis with a Scorpionate-like Metallo-ligand in a Metal-Organic FrameworkJournal of the American Chemical Society, 2018, 140(50), 17394-17398,
Synthetic Routes 15
Condizioni di reazione
1.1C:1239212-80-6, S:CH2Cl2, 5 h, rt
Riferimento
- 1,3,5-Tris(thiocyanatomethyl)mesitylene as a Ligand. Pseudooctahedral Molybdenum, Manganese, and Rhenium Carbonyl Complexes and Copper and Silver Dimers. Copper-Catalyzed Carbene- and Nitrene-Transfer ReactionsInorganic Chemistry, 2010, 49(15), 6974-6985,
Synthetic Routes 16
Condizioni di reazione
1.1C:578743-87-0, S:CH2Cl2, rt
Riferimento
- N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene copper(I) chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3,
Synthetic Routes 17
Condizioni di reazione
1.1C:2803878-20-6, S:DMF, 30 min, 40°C
1.230 h, 40°C
1.230 h, 40°C
Riferimento
- A Novel M8L6 Cubic Cage That Binds Tetrapyridyl Porphyrins: Cage and Solvent Effects in Cobalt-Porphyrin-Catalyzed Cyclopropanation ReactionsChemistry - A European Journal, 2021, 27(32), 8390-8397,
Synthetic Routes 18
Condizioni di reazione
1.1C:1195937-48-4, S:CH2Cl2, 3 min, rt
1.2S:CH2Cl2, overnight, rt
1.2S:CH2Cl2, overnight, rt
Riferimento
- Synthesis and catalytic activity of an electron-deficient copper-ethylene triazapentadienyl complexDalton Transactions, 2009, (37), 7648-7652,
Synthetic Routes 19
Condizioni di reazione
1.1C:CuSO4, rt → 50°C
1.250°C
1.250°C
Riferimento
- Synthesis of Photosensitive Cyclopropane-Containing PolymersRussian Journal of Applied Chemistry, 2019, 92(9), 1215-1222,
Synthetic Routes 20
Condizioni di reazione
1.1C:578743-87-0, S:CH2Cl2, 5 min, rt
1.2rt
1.2rt
Riferimento
- Complete Control of the Chemoselectivity in Catalytic Carbene Transfer Reactions from Ethyl Diazoacetate: An N-Heterocyclic Carbene-Cu System That Suppresses Diazo CouplingJournal of the American Chemical Society, 2004, 126(35), 10846-10847,
Synthetic Routes 21
Condizioni di reazione
1.1C:281660-76-2, C:Cu(CF3SO3)2, S:CH2Cl2
Riferimento
- Asymmetric catalysis with a phosphoramidite derived from (-)-(aR)-[1,1'-binaphthalene]-8,8'-diolHelvetica Chimica Acta, 2000, 83(4), 843-854,
Synthetic Routes 22
Condizioni di reazione
1.1
Riferimento
- Organometallic complexes of gold (update 2, 2012)Science of Synthesis, 2012, (3), 171-225,
ethyl 2-phenylcyclopropanecarboxylate Raw materials
- Trimethyl-2-tri(propan-2-yl)silylethynylsilane
- trimethylsulfonium;iodide
- 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol
- Diethyl fumarate
- Ethyl cinnamate
- Diethyl maleate
- p-Methoxystyrene
ethyl 2-phenylcyclopropanecarboxylate Preparation Products
- Ethyl 2-ethoxy-4-[tris(1-methylethyl)silyl]-3-butynoate (2459944-28-4)
- Benzeneacetic acid, 2-ethenyl-, ethyl ester (868170-36-9)
- ethyl 2-(3-vinylphenyl)acetate (272130-45-7)
- Ethyl 4-ethenylbenzeneacetate (53162-12-2)
- ethyl 2-phenylcyclopropanecarboxylate (97-71-2)
- 2-Butenedioic acid, diethyl ester (1520-50-9)
- Ethyl ethoxyacetate (817-95-8)
- ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate (98017-60-8)
ethyl 2-phenylcyclopropanecarboxylate Letteratura correlata
-
Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777
-
Gregory J. Grant Dalton Trans. 2012 41 8745
-
Edmund J. Keliher,Richard C. Burrell,Harry R. Chobanian,Karina L. Conkrite,Rajesh Shukla,John E. Baldwin Org. Biomol. Chem. 2006 4 2777
-
4. Spectroscopic and electrical properties of [Fe(C3X5)2]–(X = S or Se) complexes and crystal structures of [NBun 4][Fe(C3S5)2] and [Fe(C5Me5)2][Fe(C3S5)2]Satoshi Tanaka,Gen-etsu Matsubayashi 4][Fe(C3S5)2] and [Fe(C5Me5)2][Fe(C3S5)2]. Satoshi Tanaka Gen-etsu Matsubayashi J. Chem. Soc. Dalton Trans. 1992 2837
-
Mohammed Zain Aldin,Anthony Maho,Guillermo Zaragoza,Albert Demonceau,Lionel Delaude Dalton Trans. 2018 47 13926
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97-71-2)ethyl 2-phenylcyclopropanecarboxylate

Purezza:99%
Quantità:1g
Prezzo ($):176.0